molecular formula C17H19N5O B6577312 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2181944-51-2

4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6577312
CAS No.: 2181944-51-2
M. Wt: 309.4 g/mol
InChI Key: GCKOQEUOYZBOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxypyrimidinyl group attached to a piperazine ring, which is further connected to a benzonitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate 4-(4-methoxypyrimidin-2-yl)piperazine.

    Coupling with Benzonitrile: The intermediate is then coupled with a benzonitrile derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-{[4-(4-hydroxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile.

    Reduction: Formation of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxypyrimidinyl group in 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile imparts unique electronic and steric properties, which can influence its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing selective inhibitors and therapeutic agents.

Properties

IUPAC Name

4-[[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-23-16-6-7-19-17(20-16)22-10-8-21(9-11-22)13-15-4-2-14(12-18)3-5-15/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKOQEUOYZBOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.